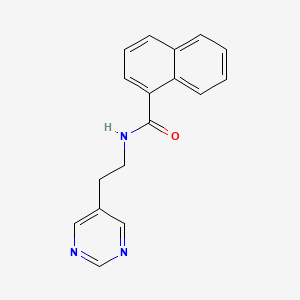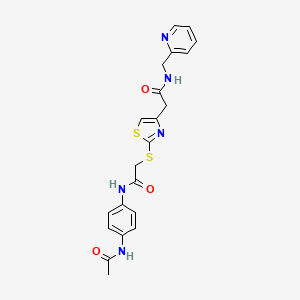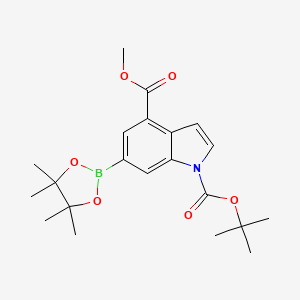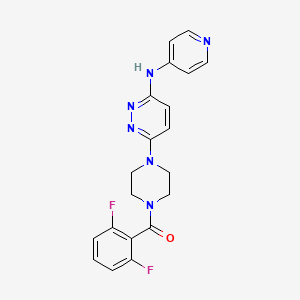
N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide, also known as PYR-41, is a small molecule inhibitor that has gained attention in the field of scientific research due to its potential applications in cancer therapy and immunology. It was first synthesized in 2009 by Yang et al. through a multistep synthesis method. Since then, PYR-41 has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Scientific Research Applications
Osteoporosis Treatment
Compounds structurally related to N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide have been identified as potent and selective antagonists of the αvβ3 receptor, showing significant promise in the treatment of osteoporosis. These compounds exhibit excellent in vitro profiles and pharmacokinetics in various animal models, underpinning their potential for clinical development aimed at osteoporosis prevention and treatment (Coleman et al., 2004).
Advanced Photovoltaic Materials
Research into nonfullerene electron transporting materials (ETMs) based on naphthalene diimide derivatives, akin to this compound, has led to the development of highly stable and efficient perovskite solar cells (PSCs). These ETMs have been instrumental in achieving high power conversion efficiency exceeding 20%, offering a promising avenue for enhancing the performance and stability of PSCs (Jung et al., 2018).
Alzheimer's Disease Research
Compounds containing pyrimidine structures have been evaluated for their potential in inhibiting cholinesterase and amyloid-β (Aβ)-aggregation, which are critical in the context of Alzheimer's disease (AD) research. These studies provide insights into designing dual-function inhibitors that could mitigate multiple AD pathology routes, demonstrating the versatile applicability of pyrimidine derivatives in neurodegenerative disease research (Mohamed et al., 2011).
Supramolecular Chemistry and Materials Science
Naphthalene diimide derivatives, closely related to this compound, have found extensive applications in supramolecular chemistry, sensors, and materials science. These compounds are integral to developing molecular switches, ion channels, gelators, and catalysts. Their unique electronic and photophysical properties make them suitable for applications ranging from artificial photosynthesis to semiconducting materials, highlighting their importance in the advancement of materials science and technology (Kobaisi et al., 2016).
Properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(20-9-8-13-10-18-12-19-11-13)16-7-3-5-14-4-1-2-6-15(14)16/h1-7,10-12H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVGWBUCQGFVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B2643114.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2643117.png)
![(2Z)-2-amino-3-[(E)-[(thiophen-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2643118.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2643120.png)
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2643121.png)

![N-Methyl-N-[2-oxo-2-[(1-propan-2-ylpyrazol-4-yl)amino]ethyl]prop-2-enamide](/img/structure/B2643123.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2643124.png)




![ethyl 4-{2-cyano-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]eth-1-en-1-yl}-1H-pyrazole-5-carboxylate](/img/structure/B2643136.png)
